molecular formula C9H6Cl2N4O B5882574 (3-amino-4H-1,2,4-triazol-4-yl)(2,4-dichlorophenyl)methanone

(3-amino-4H-1,2,4-triazol-4-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B5882574
M. Wt: 257.07 g/mol
InChI Key: IJJXSBGFULLGFW-UHFFFAOYSA-N
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Description

(3-amino-4H-1,2,4-triazol-4-yl)(2,4-dichlorophenyl)methanone is a heterocyclic compound that contains both a triazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4H-1,2,4-triazol-4-yl)(2,4-dichlorophenyl)methanone typically involves the reaction of 3-amino-1,2,4-triazole with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-amino-4H-1,2,4-triazol-4-yl)(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-4H-1,2,4-triazol-4-yl)(2,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (3-amino-4H-1,2,4-triazol-4-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-5-1-2-6(7(11)3-5)8(16)15-4-13-14-9(15)12/h1-4H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJXSBGFULLGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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